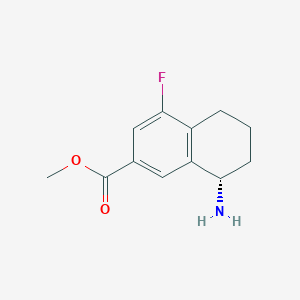
Methyl (s)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (s)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorinated naphthalene ring system and an amino group, making it a valuable candidate for research and development in pharmaceuticals and other industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (s)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Naphthalene Ring: The initial step involves the construction of the naphthalene ring system through a series of cyclization reactions.
Amination: The amino group is introduced via nucleophilic substitution reactions using amine sources like ammonia or primary amines.
Esterification: The carboxylate ester is formed through esterification reactions using methanol and acid catalysts.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
Methyl (s)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert the compound to its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines for amination, Selectfluor for fluorination.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original ones.
科学的研究の応用
Methyl (s)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Methyl (s)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation and pain.
類似化合物との比較
Similar Compounds
Methyl (s)-8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Lacks the fluorine atom, which may result in different chemical and biological properties.
Methyl (s)-8-amino-4-chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
Methyl (s)-8-amino-4-bromo-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Contains a bromine atom, which may affect its pharmacokinetic and pharmacodynamic properties.
Uniqueness
The presence of the fluorine atom in Methyl (s)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride imparts unique properties such as increased metabolic stability, enhanced binding affinity to certain targets, and improved pharmacokinetic profiles compared to its non-fluorinated analogs.
特性
分子式 |
C12H14FNO2 |
|---|---|
分子量 |
223.24 g/mol |
IUPAC名 |
methyl (8S)-8-amino-4-fluoro-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H14FNO2/c1-16-12(15)7-5-9-8(10(13)6-7)3-2-4-11(9)14/h5-6,11H,2-4,14H2,1H3/t11-/m0/s1 |
InChIキー |
DBOHINBPSQWCGX-NSHDSACASA-N |
異性体SMILES |
COC(=O)C1=CC2=C(CCC[C@@H]2N)C(=C1)F |
正規SMILES |
COC(=O)C1=CC2=C(CCCC2N)C(=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


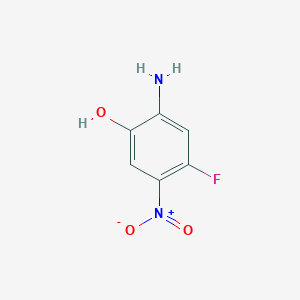

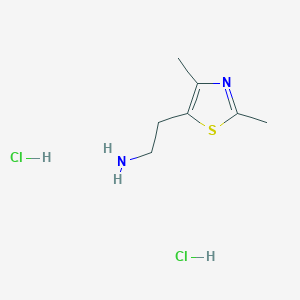
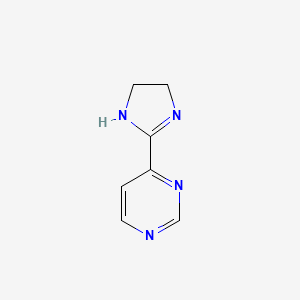
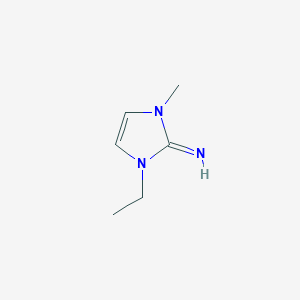

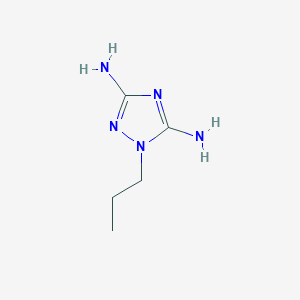
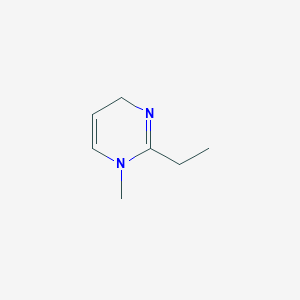

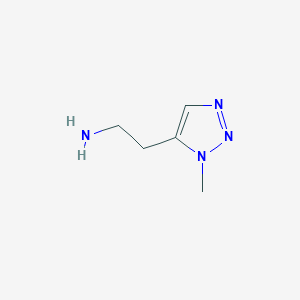
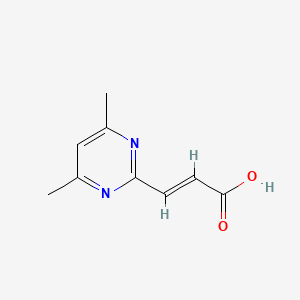
![2H-Pyrrolo[1,2,3-CD]benzoxazole](/img/structure/B13105814.png)
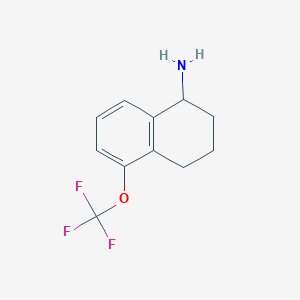
![Rac-(5R,6S)-2-benzyl-2-azaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B13105817.png)
